

Unraveling the Intramolecular Hydrogen Bond in 2-Fluorothiophenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the intramolecular hydrogen bonding in **2-Fluorothiophenol** (2-FTP), a molecule of significant interest in medicinal chemistry and materials science. Understanding the subtle non-covalent interactions within this molecule is crucial for predicting its conformational preferences, reactivity, and overall physicochemical properties. This document synthesizes findings from spectroscopic and computational studies to offer a comprehensive overview of the S-H···F intramolecular hydrogen bond.

Conformational Landscape and the S-H···F Hydrogen Bond

2-Fluorothiophenol exists as two planar conformers: cis and trans. The defining feature of the cis conformer is the presence of a weak intramolecular hydrogen bond between the hydrogen atom of the thiol group and the fluorine atom (S-H···F).[1] This interaction, primarily electrostatic in nature, is a key factor in determining the molecule's conformational preferences.[2][3]

Computational studies have consistently shown that the cis conformer is more stable than the trans conformer.[1] The energy difference between these two states, however, varies depending on the level of theory applied in the calculations. For instance, CASPT2 calculations predict the cis form to be more stable by 751 cm⁻¹, while DFT calculations suggest a smaller difference of 302 cm⁻¹.[4] This stabilization of the cis conformer is attributed to the favorable electrostatic interaction of the S-H···F hydrogen bond.[3]



Below is a diagram illustrating the equilibrium between the cis and trans conformers of **2-Fluorothiophenol**.

Equilibrium between cis and trans conformers of 2-Fluorothiophenol.

Quantitative Data Summary

The following tables summarize key quantitative data from computational studies on the conformers of **2-Fluorothiophenol**. This data is essential for understanding the structural and energetic consequences of the intramolecular hydrogen bond.

Table 1: Calculated Energy Differences between cis and trans Conformers

| Computational Method | Energy Difference (cm ⁻¹) | More Stable Conformer | Reference |
|-------------------------|--|--------------------------|-----------|
| CASPT2 | 751 | cis | [4] |
| DFT | 302 | cis | [4] |
| MP2/6-311++G(2d,2p) | N/A (qualitatively more stable) | cis | [1] |

Table 2: Spectroscopic Data on S-H Stretching Frequency in 2-FTP Complexes

| Complex | IR Red-Shift of S-H Stretch (cm ⁻¹) | Hydrogen Bond Type | Reference |
|------------------|--|-----------------------|-----------|
| 2-FTP···H₂O | 25-30 | S-H···O | [5][6] |
| 2-FTP···Methanol | ~76 | S-H···O | [7] |
| 2-FTP···Ethanol | ~88 | S-H···O | [7] |

Note: A larger red-shift in the S-H stretching frequency indicates a stronger hydrogen bond.

Experimental and Computational Methodologies



A variety of experimental and computational techniques have been employed to characterize the intramolecular hydrogen bonding in **2-Fluorothiophenol**.

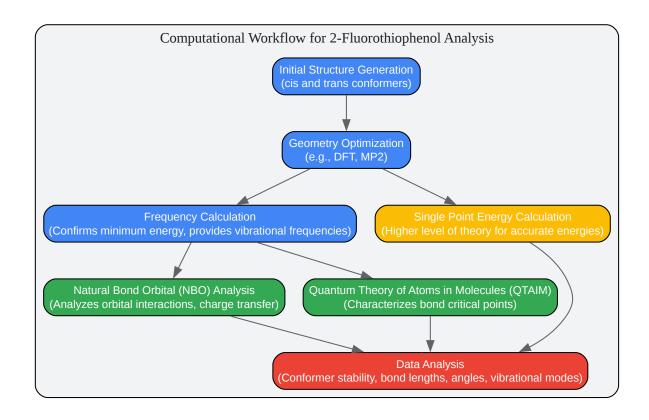
Experimental Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are used to experimentally determine the JFH spin-spin coupling constants (SSCCs).[2] These coupling constants provide evidence for through-space interactions, such as hydrogen bonding. In the case of **2-Fluorothiophenol**, the ¹hJFH SSCC is indicative of the intramolecular hydrogen bond.[3]
- Infrared (IR) Spectroscopy: Gas-phase IR spectroscopy is a powerful tool for studying hydrogen bonding.[5][8] The S-H stretching frequency in the IR spectrum is particularly sensitive to hydrogen bond formation. A red-shift (a shift to lower frequency) of this vibrational mode upon complexation or in the cis conformer compared to the trans is a hallmark of hydrogen bonding.[5][6] Techniques like resonant two-photon ionization (R2PI), UV-UV hole-burning, and IR-UV double resonance spectroscopy are used to obtain conformer-specific IR spectra.[7]

Computational Protocols

Computational chemistry plays a pivotal role in elucidating the details of the S-H···F interaction. The general workflow for a computational study of **2-Fluorothiophenol** is depicted below.





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General computational workflow for studying **2-Fluorothiophenol**.

- Density Functional Theory (DFT): DFT methods, with various functionals such as B3LYP,
 PBE0, and M06, are widely used to calculate the geometries, energies, and vibrational frequencies of the conformers.[2][9]
- Ab Initio Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space with Second-Order Perturbation Theory (CASPT2) are employed for more accurate energy calculations.[1][4]
- Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the electronic origins of the interactions.[2][3] For 2-Fluorothiophenol, it helps to characterize the LP(F) →



σ*SH hyperconjugative interaction, which is a component of the intramolecular hydrogen bond.[2]

 Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to find and characterize bond critical points, which can provide evidence for the existence of a hydrogen bond.[2]

The Nature and Strength of the Interaction

The intramolecular hydrogen bond in **2-Fluorothiophenol** is considered weak and primarily electrostatic in nature.[2][3] While the fluorine atom is highly electronegative, its lone pairs are not strong hydrogen bond acceptors.[2] The stability of the cis conformer arises from a balance of this weak hydrogen bond and other electronic effects, such as hyperconjugation.[3]

Studies on complexes of **2-Fluorothiophenol** with water, methanol, and ethanol show that the thiol group can act as a hydrogen bond donor to form S-H···O bonds.[5][6][7] The strength of this intermolecular hydrogen bond increases with the proton affinity of the acceptor molecule, as evidenced by the increasing red-shift of the S-H stretching frequency from water to methanol to ethanol.[7]

Implications for Drug Development and Materials Science

The conformational preference dictated by the intramolecular hydrogen bond in **2- Fluorothiophenol** has significant implications for its application in drug design and materials science. The introduction of fluorine into organic molecules is a common strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] The S-H···F interaction can lock the molecule into a specific conformation, which can be crucial for its interaction with a biological target.

Furthermore, the understanding of such weak interactions is vital for the rational design of novel materials with tailored properties. The ability to control molecular conformation through subtle intramolecular forces is a powerful tool in crystal engineering and the development of functional organic materials.

Conclusion



The intramolecular hydrogen bond in **2-Fluorothiophenol** is a well-documented phenomenon that plays a crucial role in determining its structure and stability. The cis conformer, stabilized by a weak, electrostatic S-H···F interaction, is the preferred geometry. A combination of advanced spectroscopic techniques and computational methods has provided a detailed picture of this interaction. This knowledge is invaluable for professionals in drug development and materials science, enabling the rational design of molecules with desired properties based on a fundamental understanding of non-covalent interactions.

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